N-methyl-2-(piperidin-2-yl)acetamide
Description
N-Methyl-2-(piperidin-2-yl)acetamide is a secondary acetamide derivative featuring a piperidine ring substituted at the 2-position and an N-methyl group. Its molecular formula is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol. The compound’s structure combines the conformational flexibility of the piperidine ring with the hydrogen-bonding capability of the acetamide moiety, making it a versatile scaffold in medicinal chemistry.
The piperidine ring contributes to lipophilicity and metabolic stability, while the acetamide group enhances solubility and interaction with biological targets. These properties position it as a candidate for drug discovery, particularly in neurological and enzyme-targeted therapies.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-methyl-2-piperidin-2-ylacetamide |
InChI |
InChI=1S/C8H16N2O/c1-9-8(11)6-7-4-2-3-5-10-7/h7,10H,2-6H2,1H3,(H,9,11) |
InChI Key |
RASOGABVBOVGOP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(piperidin-2-yl)acetamide typically involves the reaction of piperidine with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(piperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted piperidine derivatives .
Scientific Research Applications
Chemistry: N-methyl-2-(piperidin-2-yl)acetamide is used as an intermediate in the synthesis of more complex piperidine derivatives. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It is investigated for its role in modulating neurotransmitter systems and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the formulation of various products .
Mechanism of Action
The mechanism of action of N-methyl-2-(piperidin-2-yl)acetamide involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Enzyme Inhibition
- AChE/BChE Inhibition: N-Substituted-2”-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives (e.g., compound 7a-k) exhibit potent AChE and butyrylcholinesterase (BChE) inhibition, with IC₅₀ values ranging from 1.2–8.7 μM . The piperidine-acetamide core likely interacts with the catalytic anionic site of AChE.
Key Reactions
- Condensation with Electrophiles : Piperidine derivatives are often coupled with bromoacetamides (e.g., N-aryl/aralkyl-substituted-2-bromoacetamides) using NaH/DMF, yielding N-substituted acetamides .
- Post-Functionalization: Intermediate H1-4 (N-methyl-2-(methyl(phenyl)amino)-N-(piperidin-3-ylmethyl)acetamide hydrochloride) is synthesized via hydrogen chloride-mediated deprotection, followed by amide coupling with carboxylic acids using HATU/DIEA .
Chirality and Purification
- Enantioselective Synthesis: The (R)-enantiomer of N-methyl-2-(4-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide (4f) is resolved via chiral HPLC (Chiralpak IC-3, 45% ee), emphasizing the importance of stereochemistry in bioactivity .
Physicochemical Properties
- For example, 2-Phenyl-2-(piperidin-2-yl)acetamide is soluble in DCM but requires column chromatography for purification .
- Melting Points : Derivatives with aromatic substituents (e.g., 2-Phenyl-2-(piperidin-2-yl)acetamide) show higher melting points (~163°C) due to crystalline packing .
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